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molecular formula C10H9NO5 B8678643 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one CAS No. 842137-45-5

2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one

Cat. No. B8678643
M. Wt: 223.18 g/mol
InChI Key: BNQYKJNRIMDSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589232B2

Procedure details

A mixture of 2-hydroxy-5-nitrobenzoic acid (50.0 g. 0.27 mol), acetone (40 mL, 0.54 mol) and trifluoroacetic anhydride (100 mL, 0.71 mol) in TFA (300 mL) was heated at reflux. After 1 hour, a supplementary amount of acetone (60 mL, 0.82 mol) was added and the reaction mixture was refluxed for 48 hours. The solvents were evaporated under reduced pressure. The residual brown solid was dissolved in DCM (800 mL) and washed with a mixture of saturated aqueous NaHCO3 (400 mL) and water (400 mL). The aqueous layer was extracted with DCM (2×400 mL). The combined organic layers were dried over MgSO4 and the solvent was removed under reduced pressure. The residual brown oil was taken up in cold pentane (300 mL, 0° C.) and a yellow solid precipitated off. Filtration and washing with pentane gave 53.8 g (88%) of the title compound as a yellow solid. HPLC, Rt: 2.9 min (purity: 99.8%). 1H NMR (CDCl3) δ: 8.88 (d, J=2.8 Hz, 1H), 8.44 (dd, J=9.0, 2.8 Hz, 1H), 7.14 (d, J=9.0 Hz, 1H), 1.80 (s, 6H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][C:15]([CH3:17])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(O)(C(F)(F)F)=O>[CH3:14][C:15]1([CH3:17])[O:1][C:2]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=2[C:4](=[O:6])[O:5]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual brown solid was dissolved in DCM (800 mL)
WASH
Type
WASH
Details
washed with a mixture of saturated aqueous NaHCO3 (400 mL) and water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
was taken up in cold pentane (300 mL, 0° C.)
CUSTOM
Type
CUSTOM
Details
a yellow solid precipitated off
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with pentane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC(C2=C(O1)C=CC(=C2)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.8 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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